

# MSC1094308: A Technical Guide to a Novel Chemical Probe for p97 Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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## Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in a multitude of cellular processes. Its primary function involves the unfolding and extraction of ubiquitinated proteins from cellular structures, thereby regulating protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), DNA repair, and membrane fusion. Given its central role in cellular health and disease, p97 has emerged as a compelling therapeutic target, particularly in oncology. **MSC1094308** is a novel small molecule inhibitor of p97 that serves as a valuable chemical probe for elucidating the complex functions of this essential enzyme. This technical guide provides an in-depth overview of **MSC1094308**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## Core Compound Information

Property	Value
Compound Name	MSC1094308
CAS Number	2219320-08-6
Molecular Formula	C <sub>29</sub> H <sub>29</sub> F <sub>3</sub> N <sub>2</sub>
Molecular Weight	462.55 g/mol

## Mechanism of Action

**MSC1094308** is a non-competitive and reversible allosteric inhibitor of p97.<sup>[1][2][3]</sup> It specifically targets the D2 ATPase domain of p97, binding to a previously identified druggable hotspot.<sup>[4]</sup> This binding event inhibits the ATPase activity of the D2 domain, which is the primary catalytic domain responsible for the mechanical work performed by p97.<sup>[4][5]</sup> By inhibiting the D2 domain, **MSC1094308** effectively blocks the ability of p97 to remodel and segregate its ubiquitinated substrate proteins, leading to their accumulation within the cell.<sup>[2]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **MSC1094308**, providing a clear comparison of its activity against its primary targets.

Table 1: In Vitro Inhibitory Activity

Target	IC <sub>50</sub> (μM)	Inhibition Type	Mechanism
p97/VCP	7.2 <sup>[1][2]</sup>	Non-competitive, Reversible	Allosteric inhibition of D2 ATPase activity <sup>[4]</sup>
VPS4B	0.71 <sup>[1][2]</sup>	Non-competitive, Reversible	Allosteric inhibition

Table 2: Cellular Activity

Cell Line	Assay	Effect	Concentration	Time
HCT116	Polyubiquitin Accumulation	Induction of polyubiquitinated protein accumulation[2]	10 $\mu$ M	8 hours

## Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

### In Vitro ATPase Activity Assay

This protocol is a representative method for determining the IC<sub>50</sub> of **MSC1094308** against p97.

Materials:

- Recombinant human p97 protein
- **MSC1094308**
- ATP
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl<sub>2</sub>, 0.5 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent
- 96-well microplates

Procedure:

- Prepare a serial dilution of **MSC1094308** in DMSO.
- In a 96-well plate, add recombinant p97 protein to the assay buffer.
- Add the diluted **MSC1094308** or DMSO (vehicle control) to the wells containing the p97 solution and incubate for a specified period (e.g., 30 minutes) at room temperature to allow

for compound binding.

- Initiate the ATPase reaction by adding a solution of ATP to a final concentration that is at or near the  $K_m$  of p97 for ATP.
- Incubate the reaction at 37°C for a defined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of **MSC1094308** relative to the vehicle control.
- Determine the  $IC_{50}$  value by fitting the dose-response data to a four-parameter logistic equation.

## Cellular Polyubiquitin Accumulation Assay

This protocol describes a method to assess the cellular activity of **MSC1094308** by measuring the accumulation of polyubiquitinated proteins.

Materials:

- HCT116 cells
- **MSC1094308**
- Complete cell culture medium
- Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
- Primary antibody against ubiquitin
- Secondary antibody conjugated to HRP
- Western blotting equipment and reagents

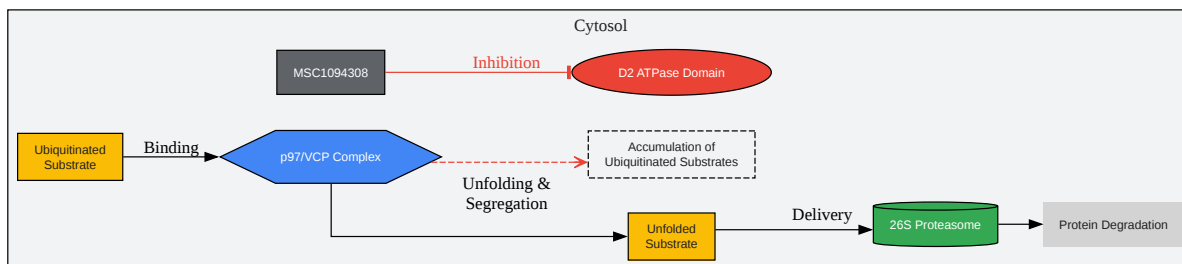
Procedure:

- Seed HCT116 cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **MSC1094308** or DMSO (vehicle control) for the desired time (e.g., 8 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for ubiquitin.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analyze the accumulation of high molecular weight polyubiquitinated protein smears as an indicator of p97 inhibition.

## Mandatory Visualizations

### Signaling Pathway

The following diagram illustrates the central role of p97 in the ubiquitin-proteasome system and the point of intervention by **MSC1094308**.

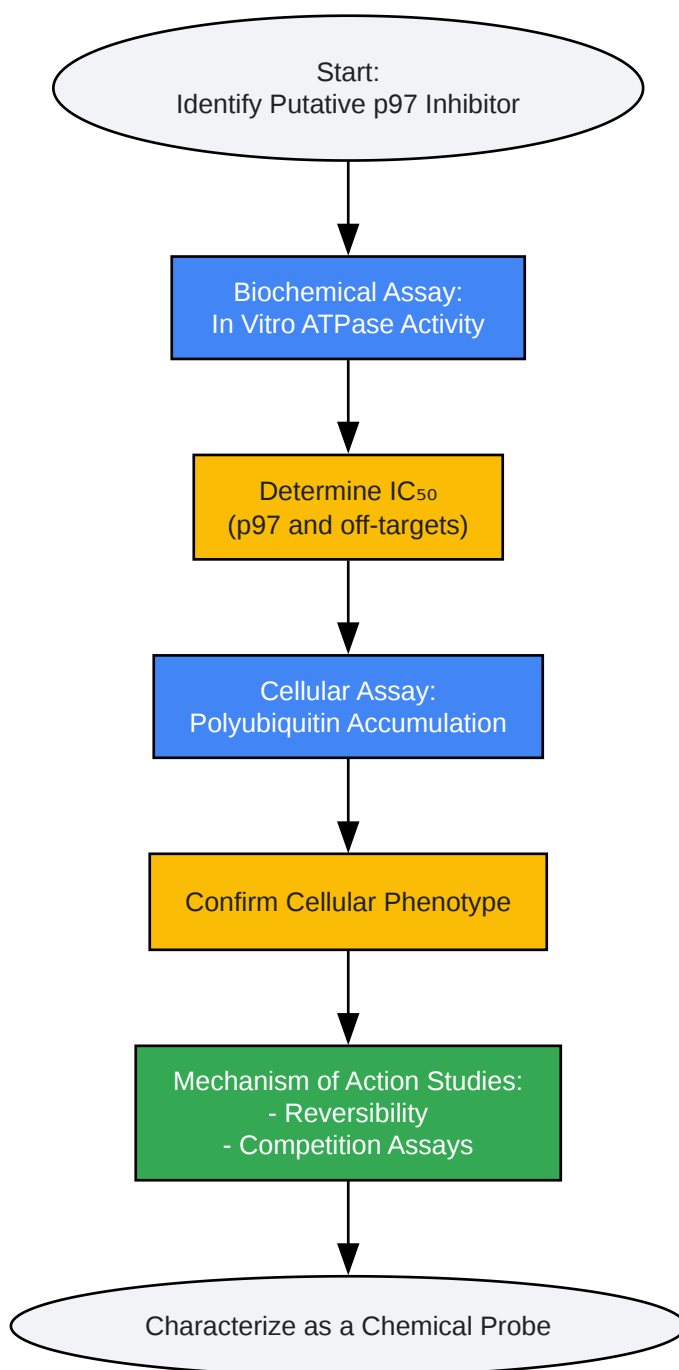


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Caption: p97-mediated protein degradation and **MSC1094308** inhibition.

## Experimental Workflow

The diagram below outlines the typical workflow for characterizing a p97 inhibitor like **MSC1094308**.



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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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